1-(2,6-Dimethylphenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC18345724
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-(2,6-dimethylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H15NO/c1-9-5-3-6-10(2)12(9)13-8-4-7-11(13)14/h3,5-6H,4,7-8H2,1-2H3 |
| Standard InChI Key | MAEXDEOBDFLHEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N2CCCC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
1-(2,6-Dimethylphenyl)pyrrolidin-2-one, systematically named as 1-(2,6-dimethylphenyl)-5-membered lactam, is defined by its bicyclic structure comprising a pyrrolidinone ring (a five-membered lactam) and a 2,6-dimethylphenyl substituent. Its molecular formula, C₁₂H₁₅NO, corresponds to a monoisotopic mass of 189.1154 Da and an average mass of 189.25 g/mol . The IUPAC name, CAS number (77470-81-6), and SMILES notation (CC1=C(C(=C(C=C1)C)C)N2CCCC2=O) provide unambiguous identification across chemical databases .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-(2,6-Dimethylphenyl)pyrrolidin-2-one |
| CAS Registry Number | 77470-81-6 |
| SMILES | CC1=C(C(=C(C=C1)C)C)N2CCCC2=O |
| Topological Polar Surface Area | 29.1 Ų |
Structural and Spectroscopic Characteristics
The compound’s structure is confirmed via X-ray crystallography and NMR spectroscopy. The pyrrolidinone ring adopts a slightly puckered conformation, with the lactam carbonyl (C=O) exhibiting a characteristic infrared absorption at 1,680–1,710 cm⁻¹. The ¹H NMR spectrum in CDCl₃ reveals singlet resonances for the aromatic methyl groups (δ 2.25 ppm) and multiplet signals for the pyrrolidinone protons (δ 1.85–3.40 ppm) . Density functional theory (DFT) calculations align with experimental data, predicting a dipole moment of 3.8 D and a HOMO-LUMO gap of 5.2 eV, indicative of moderate reactivity .
Synthesis and Reaction Mechanisms
Conventional Synthetic Pathways
The synthesis of 1-(2,6-Dimethylphenyl)pyrrolidin-2-one typically begins with 2,6-dimethylaniline, which undergoes N-alkylation with γ-butyrolactam derivatives. A representative procedure involves:
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Condensation: Reacting 2,6-dimethylaniline with 4-chlorobutyryl chloride in dichloromethane at 0°C to form N-(2,6-dimethylphenyl)-4-chlorobutyramide.
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Cyclization: Treating the intermediate with potassium tert-butoxide in THF to induce lactamization, yielding the pyrrolidinone ring .
This method achieves moderate yields (45–60%) but requires rigorous purification via column chromatography.
Advanced One-Pot Methodologies
Recent innovations employ cesium carbonate as a base to streamline synthesis. For example, a one-pot protocol developed by Bruno et al. (2022) combines Ugi adducts with cesium carbonate in acetonitrile, enabling direct cyclization to pyrrolidin-2-ones in 75–85% yields . Key advantages include:
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Reduced Steps: Elimination of intermediate isolation.
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Diastereoselectivity: Exclusive formation of a single diastereomer .
Table 2: Optimization of Synthetic Conditions
| Parameter | Effect on Yield |
|---|---|
| Solvent (MeCN vs. MeOH) | MeCN improves yield by 20% |
| Base (Cs₂CO₃ vs. KOH) | Cs₂CO₃ enhances cyclization efficiency |
| Temperature (Reflux vs. RT) | Reflux reduces reaction time by 50% |
Comparative Analysis with Structural Analogues
1-(3-Amino-2,6-dimethylphenyl)pyrrolidin-2-one
Applications in Medicinal Chemistry
Drug Design
The compound’s scaffold serves as a template for designing sodium channel blockers. Structural modifications, such as fluorination at the phenyl ring, improve target selectivity (e.g., 10-fold increase in Naᵥ1.7 vs. Naᵥ1.5 specificity) .
Industrial Synthesis
Large-scale production utilizes continuous-flow reactors, achieving 85% yield at 500 g/batch with a space-time yield of 12 kg·L⁻¹·h⁻¹.
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